4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate
Description
4-(2-phenylethyl)-4-azatricyclo[5210~2,6~]dec-10-yl benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a tricyclic amine
Properties
Molecular Formula |
C24H27NO2 |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[4-(2-phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate |
InChI |
InChI=1S/C24H27NO2/c26-24(18-9-5-2-6-10-18)27-23-19-11-12-20(23)22-16-25(15-21(19)22)14-13-17-7-3-1-4-8-17/h1-10,19-23H,11-16H2 |
InChI Key |
MWVAYBRVMWOVBX-UHFFFAOYSA-N |
SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Canonical SMILES |
C1CC2C3CN(CC3C1C2OC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate typically involves multiple steps, starting with the preparation of the tricyclic amine and the benzoate ester. The tricyclic amine can be synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions. The final step involves esterification of the tricyclic amine with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of tricyclic amines with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may confer specific biological activities, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its tricyclic structure may impart unique mechanical or chemical properties to materials, making it useful in various applications.
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate involves its interaction with specific molecular targets. The tricyclic amine moiety can interact with biological receptors or enzymes, modulating their activity. The benzoate ester group may also play a role in the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Phenylethyl)-2-azatricyclo[5.2.1.02,6]decan-10-yl] benzoate
- [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] acetate
- [4-(2-Phenylethyl)-4-azatricyclo[5.2.1.02,6]decan-10-yl] propionate
Uniqueness
What sets 4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate apart from similar compounds is its specific combination of the tricyclic amine and benzoate ester. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
